![molecular formula C27H36N4O7S B2539992 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-61-3](/img/structure/B2539992.png)
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related 1,3,4-oxadiazole derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting with the transformation of an initial compound into various intermediates, followed by a nucleophilic substitution reaction to achieve the final oxadiazole scaffolds . For instance, in the first paper, indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process that included the use of ethyl 4-(1H-indol-3-yl)butanoate and 4-chloro-N-(substituted-phenyl)butanamides as key intermediates . This suggests that the synthesis of the compound would likely involve a similar complex multi-step process, potentially including the use of substituted anilines and chlorobutanoyl chloride as starting materials.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing three heteroatoms, typically nitrogen and oxygen . The oxadiazole ring is a crucial structural motif that can be modified with various substituents to enhance the biological activity of the compound. In the case of the compound , the presence of a triethoxyphenyl group suggests potential modifications to the oxadiazole ring that could influence its binding properties and biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives often include the formation of hydrazides, followed by their reaction with orthoesters in the presence of a catalyst such as glacial acetic acid . This leads to the formation of the oxadiazole ring and potentially other related heterocyclic products. The synthesis process may also involve carbon-sulfur fission, as observed in the second paper, which can lead to the formation of unexpected by-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The papers provided do not offer specific details on the physical properties such as melting point, solubility, or stability of the compounds synthesized. However, the biological activity, such as the inhibitory potential against enzymes like urease, is highlighted, with one compound exhibiting competitive inhibition with a Ki value of 0.003 µM . Additionally, in silico studies and hemolytic studies suggest that these molecules have good binding energy values and mild cytotoxicity towards cell membranes, respectively . These properties are crucial for the development of therapeutic agents and can be used to infer the potential applications of the compound .
Scientific Research Applications
Crystal Structure and Biological Studies
Derivatives of 1,3,4-oxadiazole, including those with similar structural motifs to the specified compound, have been synthesized and characterized for their crystal structures, Hirshfeld surfaces, and biological activities. These studies often focus on understanding the intermolecular interactions and quantifying them using computational methods. For instance, derivatives have shown significant antibacterial and antioxidant activities, suggesting their potential as medicinal compounds (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
Another area of application involves the synthesis and evaluation of oxadiazole derivatives as anticancer agents. By designing and synthesizing a series of substituted benzamides with oxadiazole rings, researchers have tested these compounds for their efficacy against various cancer cell lines. Some derivatives exhibit moderate to excellent anticancer activities, highlighting the potential of oxadiazole derivatives in developing new therapeutic agents (B. Ravinaik et al., 2021).
Enzyme Inhibition
Oxadiazole derivatives have also been explored for their inhibitory effects on enzymes such as alkaline phosphatase. By synthesizing bi-heterocyclic benzamides and evaluating their inhibitory potential, researchers aim to understand the mechanism of action and develop compounds that could regulate enzymatic activities critical for various biological processes (M. Abbasi et al., 2019).
Corrosion Inhibition
In the field of materials science, 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition properties. These compounds can form protective layers on metal surfaces, offering potential applications in protecting materials from corrosion. The effectiveness of these inhibitors has been studied using various analytical and computational methods (P. Ammal et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of arylazopyrazole pyrimidone clubbed with heterocyclic compounds, including oxadiazole derivatives, for their antimicrobial activity against various bacteria and fungi showcase another significant application. These studies contribute to the search for new antimicrobial agents amid rising antibiotic resistance (Nikulsinh Sarvaiya et al., 2019).
properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S/c1-6-11-16-31(7-2)39(33,34)21-14-12-19(13-15-21)25(32)28-27-30-29-26(38-27)20-17-22(35-8-3)24(37-10-5)23(18-20)36-9-4/h12-15,17-18H,6-11,16H2,1-5H3,(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFPGKCDZBWRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

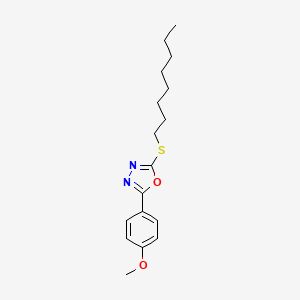
![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)
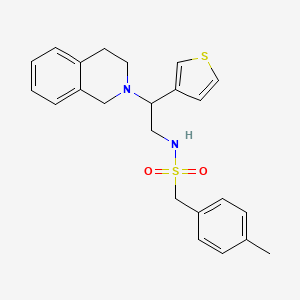
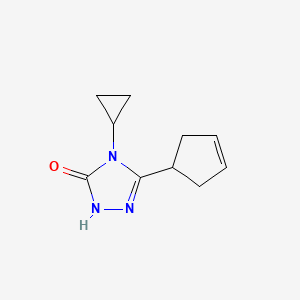
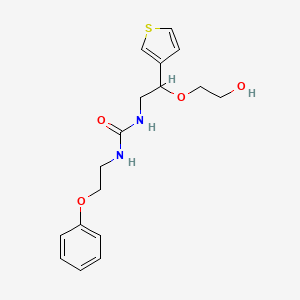
![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)
![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)
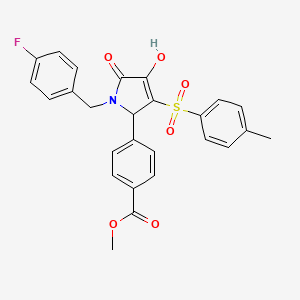
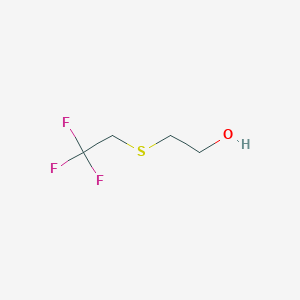
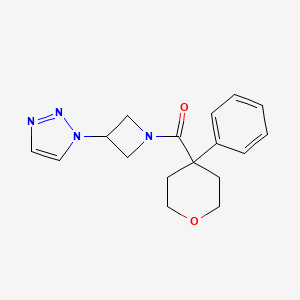
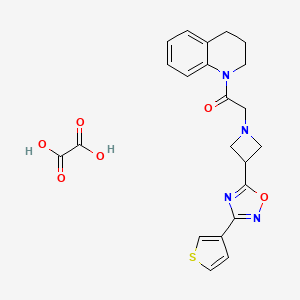
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)
![2-(2-{5-[(4-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2539932.png)